(R)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride
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Overview
Description
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid as the starting material.
Amination: The introduction of the aminoethyl group is achieved through a reductive amination reaction. This involves the reaction of 4-fluorobenzoic acid with an appropriate amine, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R)-1-Aminoethyl]-4-chlorobenzoic acid hydrochloride
- 3-[(1R)-1-Aminoethyl]-4-bromobenzoic acid hydrochloride
- 3-[(1R)-1-Aminoethyl]-4-iodobenzoic acid hydrochloride
Uniqueness
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C9H11ClFNO2 |
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Molecular Weight |
219.64 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-4-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)7-4-6(9(12)13)2-3-8(7)10;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m1./s1 |
InChI Key |
OLBFHHJUANPVGX-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C(=O)O)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(=O)O)F)N.Cl |
Origin of Product |
United States |
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